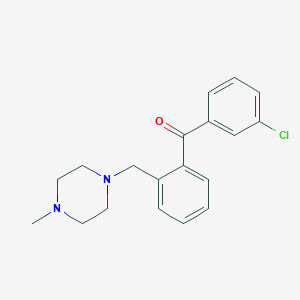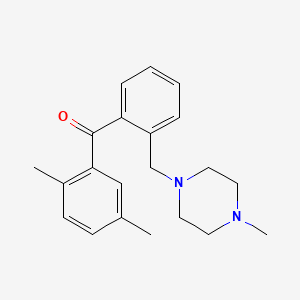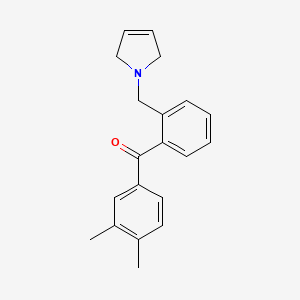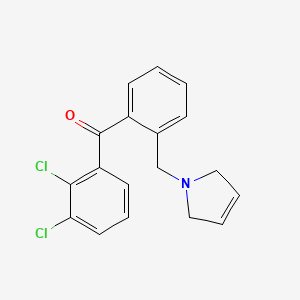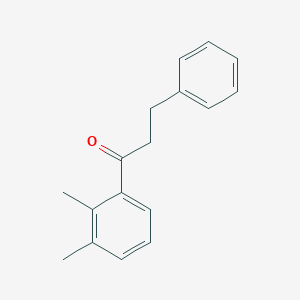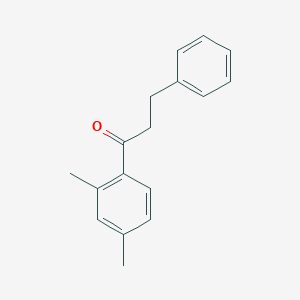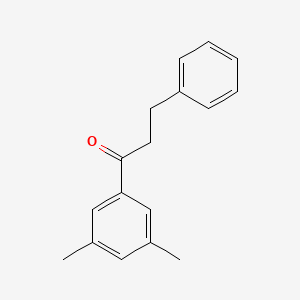
3',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,5’-Dimethyl-3-(4-thiomethylphenyl)propiophenone is a chemical compound with the molecular formula C18H20OS . It has a molecular weight of 284.42 . The IUPAC name for this compound is 1-(3,5-dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]-1-propanone .
Molecular Structure Analysis
The InChI code for 3’,5’-Dimethyl-3-(4-thiomethylphenyl)propiophenone is 1S/C18H20OS/c1-13-10-14(2)12-16(11-13)18(19)9-6-15-4-7-17(20-3)8-5-15/h4-5,7-8,10-12H,6,9H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Photochemical Properties
- A study investigated the spectral properties of closely related compounds to 3',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone, revealing important insights into their photochemical behavior. The photostability and medium acidity effects on these compounds were examined, indicating potential applications in photochemistry and as laser dyes (El-Daly, Asiri, Khan, Alamry, & Hussein, 2011).
Chemical Synthesis and Reactions
- Research on the synthesis of octahydro- and hexahydro-benzothiophenes from similar compounds demonstrated the versatility of these chemicals in creating complex organic structures, crucial for advanced synthetic chemistry (Kiesewetter & Margaretha, 1987).
Spectral and Micellization Studies
- Studies on the micellization and spectral properties of related compounds provided insights into their behavior in different media. These findings are relevant for applications in probing micellar systems and understanding the solvatochromic properties of similar chemicals (El-Daly, Asiri, Khan, & Alamry, 2013).
Nuclear Magnetic Resonance (NMR) Studies
- NMR studies of bicyclic thiophene derivatives, closely related to the target compound, highlighted their structural and electronic properties, which are vital for understanding molecular interactions and designing new molecules (Hirohashi, Inaba, & Yamamoto, 1975).
Solid-State Structures
- Research on the solid-state structures of dimethyl bithiophenedicarboxylates, which share structural similarities with the target compound, provided valuable data on molecular conformations and interactions in solid forms. This knowledge is useful for material science and crystallography (Pomerantz, Amarasekara, & Rasika Dias, 2002).
Environmental Decontamination
- The biodegradation of related compounds by Ralstonia sp. SJ98 was studied, highlighting the environmental relevance of these chemicals in the degradation of toxic compounds and their potential in bioremediation strategies (Bhushan, Samanta, Chauhan, Chakraborti, & Jain, 2000).
Eigenschaften
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20OS/c1-13-10-14(2)12-16(11-13)18(19)9-6-15-4-7-17(20-3)8-5-15/h4-5,7-8,10-12H,6,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAKEHZVWJAYBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)CCC2=CC=C(C=C2)SC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644383 |
Source


|
| Record name | 1-(3,5-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-36-7 |
Source


|
| Record name | 1-Propanone, 1-(3,5-dimethylphenyl)-3-[4-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


